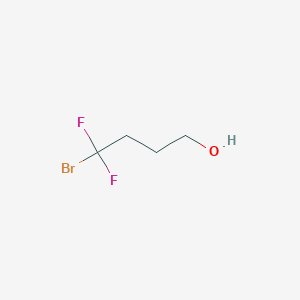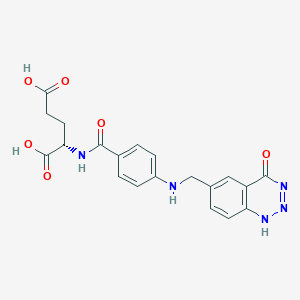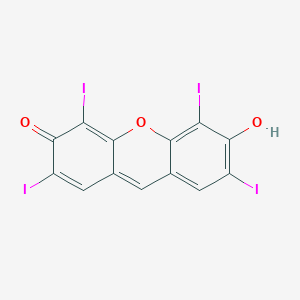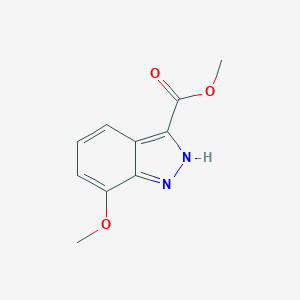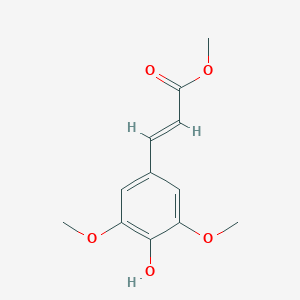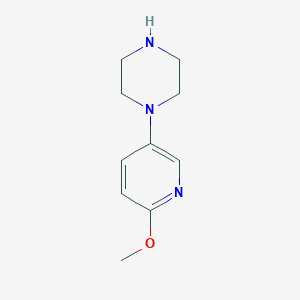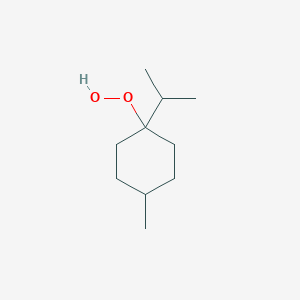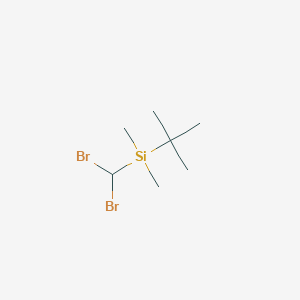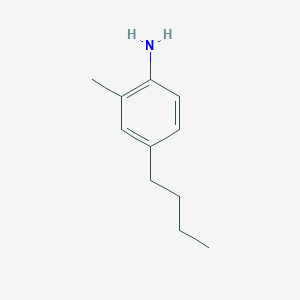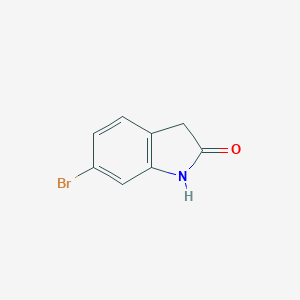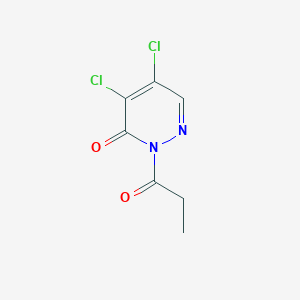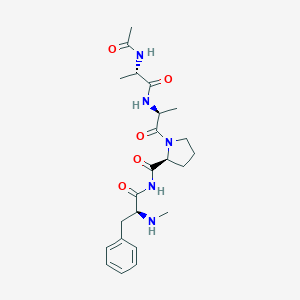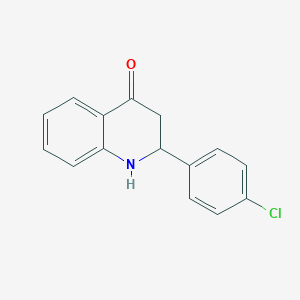
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a bioactive molecule that has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one are diverse. The compound has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the activity of protein kinases. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its diverse range of activities. The compound has been reported to exhibit anticancer, antifungal, antimicrobial, anti-inflammatory, and antioxidant activities, making it a versatile molecule for various research applications. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the potential applications of this compound is in the development of novel anticancer drugs. The compound has been shown to induce apoptosis in cancer cells and inhibit the activity of protein kinases, which are key targets for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical settings. Another future direction is in the development of novel antimicrobial agents. The compound has been reported to exhibit antimicrobial activity against various pathogens, including bacteria and fungi. Further studies are needed to determine the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved by using various methods. One of the most commonly used methods is the Povarov reaction. This reaction involves the condensation of an aniline, an aldehyde, and an alkene or alkyne in the presence of a Lewis acid catalyst. Other methods include the Friedlander synthesis, the Skraup synthesis, and the Bischler-Napieralski reaction.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes. The compound has been found to inhibit the activity of several protein kinases, including EGFR, VEGFR, and PDGFR.
Eigenschaften
CAS-Nummer |
147463-98-7 |
|---|---|
Produktname |
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one |
Molekularformel |
C15H12ClNO |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
InChI-Schlüssel |
MNTVARPFUBYZFP-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



